molecular formula C20H22ClN3O3 B2749618 1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione CAS No. 2097890-08-7

1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione

Cat. No. B2749618
CAS RN: 2097890-08-7
M. Wt: 387.86
InChI Key: WMMWLIALJTXERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione is a useful research compound. Its molecular formula is C20H22ClN3O3 and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-4-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)butane-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

One study discussed the formation of 1,2-dioxanes utilizing tris(2,4-pentanedionato)-manganese(III) or manganese(III) acetate, showcasing the reactivity of certain phenyl-substituted compounds, which could relate to the chemical reactivity of the target compound in specific conditions (Nishino et al., 1991). This highlights the potential for creating cyclic peroxides, a feature that might be of interest when considering the synthesis or reactivity of the target compound.

Photoredox Mediated Synthesis

Another significant application is the development of efficient synthetic pathways for 1,4-diphenyl substituted butane-1,4-diones using photoredox catalysis, which demonstrates innovative approaches to synthesizing complex organic molecules that could include the target compound (Das et al., 2016). This research underscores the importance of novel catalytic systems in facilitating difficult bond formations under mild conditions.

Tautomery and Acid-Base Properties

Research on azoderivatives of similar butane-dione compounds provides insight into the structural, tautomeric, and acid-base properties of these molecules, which could be pertinent for understanding the chemical behavior of the target compound under various conditions (Mahmudov et al., 2011). This study reveals the dynamic nature of such compounds in solution, which could influence their reactivity and stability.

Antagonistic Activity

A research paper on the synthesis and structure-activity relationships for CCR5 receptor antagonists presents the design and development of compounds with potential therapeutic applications (Finke et al., 2001). Although this study does not directly involve the target compound, it illustrates the broader context of how structurally related molecules could be explored for biological activities, suggesting potential avenues for the application of the target compound in medical research.

Asymmetric Hydrogenation

The synthesis and asymmetric hydrogenation of compounds containing a similar structural framework indicate the potential for enantioselective transformations, offering insights into the stereochemical manipulation of such molecules (Bisset et al., 2012). This is relevant for the development of enantioselective syntheses of the target compound or its derivatives, which could be critical for applications in asymmetric catalysis or the synthesis of chiral drug molecules.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-14-22-11-8-19(23-14)27-17-9-12-24(13-10-17)20(26)7-6-18(25)15-2-4-16(21)5-3-15/h2-5,8,11,17H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMWLIALJTXERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.